molecular formula C11H18O3 B13212099 Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13212099
M. Wt: 198.26 g/mol
InChI Key: OBCOTEURNKNODH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1560733-10-9) is a spirocyclic compound characterized by a 1-oxaspiro[2.6]nonane core with a methyl ester group at position 2 and a methyl substituent at position 4. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8-4-3-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

OBCOTEURNKNODH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an esterifying agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.

Scientific Research Applications

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Esters

The ethyl ester analog, Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1561409-18-4), shares the same spiro core and substituent positions but differs in the ester group (ethyl vs. methyl). This minor structural variation results in a higher molecular weight (212.29 g/mol) and slightly altered physicochemical properties, such as increased lipophilicity (logP) .

Property Methyl Ester (Target) Ethyl Ester (Analog)
Molecular Formula C₁₁H₁₈O₃ C₁₂H₂₀O₃
Molecular Weight (g/mol) 198.26 212.29
CAS Number 1560733-10-9 1561409-18-4
Key Functional Group Methyl ester (-COOCH₃) Ethyl ester (-COOCH₂CH₃)

Diazaspirocyclic Derivatives

Diazaspiro compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9) and tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7), replace the oxygen atom in the spiro system with nitrogen. This substitution introduces basicity and hydrogen-bonding capacity, making these derivatives valuable in drug discovery (e.g., as D4R antagonists) .

Property 1-Oxaspiro (Target) 2,7-Diazaspiro (Analog)
Core Heteroatoms 1 Oxygen 2 Nitrogens
Bioactivity Potential Limited data Antagonists (e.g., D4R)
Synthetic Utility Intermediate for ester prod. Scaffold for bioactive amines

Implications : Diazaspiro analogs are more versatile in medicinal chemistry due to their nitrogen-rich frameworks, which facilitate interactions with biological targets .

Functionalized Spiro Compounds

Compounds like methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4) and tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1250998-80-1) highlight the impact of additional substituents (e.g., oxo, fluoro) on spiro systems. For example:

  • Fluoro substituents improve metabolic stability and bioavailability in drug candidates .

Implications : Functionalization at specific positions (e.g., C6) can tailor spiro compounds for targeted applications, such as enzyme inhibition or material synthesis.

Biological Activity

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, including its mechanism of action, structural characteristics, and comparisons with similar compounds.

Structural Characteristics

This compound features a unique spirocyclic structure, which enhances its ability to interact with various biological targets. The compound's molecular formula is C11H18O3C_{11}H_{18}O_3, with a molecular weight of approximately 186.20 g/mol. The spiro framework allows for effective binding to enzyme and receptor sites, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Research indicates that the compound may act as an enzyme inhibitor, potentially affecting various biochemical processes within cells. The hydrolysis of the ester group in the compound can release active metabolites that further interact with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its structural analogs:

Compound Name Biological Activity Mechanism References
This compoundPotential enzyme inhibitorModulates enzyme activity through specific binding
Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylateKnown for medicinal chemistry applicationsEnzyme inhibition
Methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylateExhibits anti-cancer propertiesInduces apoptosis in cancer cell lines
1-Oxaspiro[2.6]nonaneUsed in drug discoveryHigh binding affinity to target proteins

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or diseases linked to enzyme dysregulation.
  • Comparative Analysis : A comparative study highlighted that compounds with similar spirocyclic structures often exhibit significant biological activities, such as anti-cancer effects and anti-inflammatory properties. For instance, methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylate has been documented to induce apoptosis in various cancer cell lines, showcasing the therapeutic potential of spirocyclic compounds .
  • Molecular Docking Studies : Molecular docking studies have indicated that this compound has favorable binding interactions with key proteins involved in disease pathways, supporting its potential as a lead compound for drug development .

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